4-Thujanol, cis-(+/-)-
CAS No.: 15537-55-0
Cat. No.: VC21047035
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15537-55-0 |
|---|---|
| Molecular Formula | C10H18O |
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | (1R,2S,5S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol |
| Standard InChI | InChI=1S/C10H18O/c1-7(2)10-5-4-9(3,11)8(10)6-10/h7-8,11H,4-6H2,1-3H3/t8-,9-,10-/m0/s1 |
| Standard InChI Key | KXSDPILWMGFJMM-GUBZILKMSA-N |
| Isomeric SMILES | CC(C)[C@@]12CC[C@]([C@@H]1C2)(C)O |
| SMILES | CC(C)C12CCC(C1C2)(C)O |
| Canonical SMILES | CC(C)C12CCC(C1C2)(C)O |
Introduction
Chemical Properties and Structure
Molecular Identification and Structure
4-Thujanol, cis-(+/-)- is characterized by several key identifiers that distinguish it from related compounds:
| Parameter | Value |
|---|---|
| CAS Number | 15537-55-0 |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | (1R,2S,5S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol |
| Standard InChI | InChI=1S/C10H18O/c1-7(2)10-5-4-9(3,11)8(10)6-10/h7-8,11H,4-6H2,1-3H3/t8-,9-,10-/m0/s1 |
| Standard InChIKey | KXSDPILWMGFJMM-GUBZILKMSA-N |
| Isomeric SMILES | CC(C)[C@@]12CCC@(C)O |
The compound is structurally distinguished by its bicyclic framework with a hydroxyl group at the 2-position and a methyl group at the 5-position . The "cis" designation refers to the specific stereochemistry of the molecule, indicating that certain groups are oriented on the same side of the molecular plane. The "(+/-)" notation indicates that the compound exists as a racemic mixture of enantiomers, which are mirror images of each other .
Chemical Reactivity
4-Thujanol, cis-(+/-)- participates in several types of chemical reactions, reflecting its alcohol functionality and complex carbon skeleton:
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Oxidation: The compound can be oxidized to form thujone or other related ketones using oxidizing agents such as chromic acid or potassium permanganate.
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Reduction: It can be further reduced to form dihydrothujanol using strong reducing agents.
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Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to derivatives with different functional groups.
Physical Properties
The physical properties of 4-Thujanol, cis-(+/-)- contribute to its behavior in biological systems and its applications in various fields:
| Property | Value |
|---|---|
| Physical State | Solid |
| Color | Off-white |
| Melting Point | 58-62°C |
| Boiling Point | 201.7±8.0°C (Predicted) |
| Density | 1.030±0.06 g/cm³ (Predicted) |
| Solubility | Soluble in chloroform; slightly soluble in ethanol and hexanes |
| pKa | 15.22±0.40 (Predicted) |
| LogP | 2.53 |
| Optical Activity | [α]₂₀/D +31.5±2°, c = 1% in ethanol |
| Storage Temperature | -20°C |
| Odor | Minty eucalyptus green terpene |
The compound's moderate solubility in organic solvents and limited water solubility influence its extraction methods and bioavailability in pharmaceutical applications . Its distinctive odor profile contributes to its potential applications in flavoring and fragrance industries .
Occurrence in Nature
4-Thujanol, cis-(+/-)- has been identified in various essential oils derived from plants. It is predominantly found in:
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Cedar species (various Cedrus sp.)
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Juniper (Juniperus sp.)
The compound typically exists alongside other monoterpenes and terpenoids in these plant sources, often representing a minor component of the essential oil profile . The biological function of 4-thujanol in these plants is believed to be related to defense mechanisms against microbial pathogens and herbivores, consistent with its observed antimicrobial properties.
Synthesis and Production
Laboratory Synthesis
Several methods have been developed for the laboratory synthesis of 4-Thujanol, cis-(+/-)-:
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Reduction of Thujone: One common approach involves the reduction of thujone, a ketone found in essential oils, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the cis isomer.
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Industrial Production: On an industrial scale, 4-Thujanol, cis-(+/-)- can be produced through the catalytic hydrogenation of thujone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature.
Biological Activities
Antimicrobial and Antifungal Properties
4-Thujanol, cis-(+/-)- has demonstrated significant antimicrobial activity against several bacterial strains, suggesting potential applications as a natural antimicrobial agent:
Comparison with Similar Compounds
4-Thujanol, cis-(+/-)- can be compared with several structurally and functionally related compounds:
| Compound | Structural Relationship | Functional Comparison |
|---|---|---|
| Thujone | Ketone that can be converted to 4-thujanol through reduction | More extensively studied; known for neurotoxic properties not observed in 4-thujanol |
| Dihydrothujanol | Reduced form of 4-thujanol | Similar properties but different reactivity |
| 4-Thujanol, trans-(+/-)- | Stereoisomer with different configuration | Different CAS number (17699-16-0); slightly different physical properties and biological activities |
| Camphor | Similar bicyclic monoterpenoid | More widely available and studied; different biological activity profile |
| Borneol | Similar monoterpenoid alcohol | Better characterized pharmacologically; shares some similar properties |
The cis-(+/-)- configuration of 4-Thujanol imparts distinct chemical and biological properties that differentiate it from its isomers and related compounds. This stereochemistry plays a crucial role in its interactions with biological targets, potentially explaining some of its unique biological activities.
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